Sumanene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151253-59-7 | |
| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Sumanene and Its Derivatives
Functionalization Strategies for Sumanene
Derivatization at Benzylic Positions
Electrophilic Aromatic Substitution at Benzylic Sites
The benzylic positions of this compound are known for their high reactivity, enabling various chemical modifications nih.govjkchemical.com. Functionalization at these sites has been demonstrated through reactions involving sumanenyl benzylic anions cenmed.comnih.gov. These anions can be selectively generated, for instance, as mono-, di-, or trianions, typically by employing strong bases such as t-BuLi uni.lu. Once formed, these potent nucleophilic benzylic anions can readily react with electrophiles. A notable example includes the formation of trimethylsilyl (B98337) derivatives through reactions with trimethylsilyl chloride nih.gov. Furthermore, the benzylic moiety can undergo oxidation to yield compounds like trioxothis compound, which can then be transformed into cationic species via the addition of Grignard reagents followed by acid-catalyzed dehydration jkchemical.com. The generation of carbenes from monoxothis compound, also involving the benzylic position, has also been reported jkchemical.com.
Oxidation Reactions
Oxidation reactions represent a crucial synthetic approach for introducing functionality at the benzylic positions of this compound jkchemical.comnih.gov. A significant derivative, trioxothis compound, is obtained through the oxidation of the benzylic moiety jkchemical.com. In the broader context of this compound synthesis, oxidative aromatization is a key final step. For example, the conversion of hexahydrothis compound to this compound is achieved through oxidation, commonly utilizing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) nih.govnih.govuni.lunih.gov. Monoxothis compound, another oxidized derivative, has also been successfully synthesized jkchemical.com.
Functionalization at Aromatic Peripheral Positions
Functionalization of this compound at its peripheral aromatic carbons is a highly effective strategy for tailoring its intrinsic properties, including its electron distribution, bowl-to-bowl inversion dynamics, and solid-state columnar packing behavior nih.gov. Hexa-substitution at these peripheral positions is particularly noteworthy, as it can enhance structural flexibility while preserving the high molecular symmetry of the this compound core nih.gov. Various methods have been developed to achieve functionalization at these aromatic sites nih.govnih.gov.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) reactions are a well-established and versatile class of reactions for modifying the aromatic periphery of this compound cenmed.comnih.govuni.luuni.lunih.gov. These reactions allow for the selective synthesis of diverse monosubstituted this compound derivatives uni.lu. Specific examples of this compound derivatives that have been successfully synthesized via SEAr reactions include 2-nitrothis compound, 2-formylthis compound, and 2-acetylthis compound nih.gov. Additionally, 2-iodothis compound can be prepared through SEAr by reacting this compound with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) in the presence of a catalytic amount of trifluoromethanesulfonic acid uni.lu. Friedel-Crafts alkylation, employing electrophiles such as 2,5-dichloro-2,5-dimethylhexane, has also been reported as a method for achieving full hexa-substitution of the aromatic periphery nih.gov.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the precise modification of this compound at its aromatic positions, enabling the creation of complex derivatives cenmed.comnih.govuni.lunih.govnih.govnih.gov.
Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone in the synthetic chemistry of this compound cenmed.comnih.govuni.lu. Notably, 2,3,5,6,8,9-hexabromothis compound serves as a key intermediate, readily undergoing Suzuki-Miyaura reactions with various aryl boronic acid partners to yield hexa-arylated this compound derivatives nih.govnih.gov. This methodology has been instrumental in synthesizing π-expanded bowl-shaped molecules and precursors for hydrogen-bonded organic frameworks nih.gov. Recent research also highlights the derivatization of sumanenetrione through Lewis acid-mediated Suzuki-Miyaura coupling nih.gov.
Sonogashira Cross-Coupling: The Sonogashira cross-coupling reaction provides an efficient pathway for synthesizing new this compound derivatives cenmed.comnih.govnih.govnih.gov. A specific synthetic protocol based on this reaction has been developed for the preparation of monoferrocenylthis compound and ethynylthis compound nih.govnih.govnih.gov. For instance, 2-((4-(trifluoromethyl)phenyl)ethynyl)this compound was synthesized through a Sonogashira cross-coupling reaction between 2-iodothis compound and 1-ethynyl-4-(trifluoromethyl)benzene (B1334827) uni.lu. These Sonogashira reactions are recognized for their efficiency and ability to proceed under mild reaction conditions nih.gov.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions are also utilized for functionalizing the peripheral aromatic positions of this compound uni.lunih.govnih.gov. A significant application involves the reaction of 2,3,5,6,8,9-hexabromothis compound with thioalkoxides via SNAr, leading to the formation of hexathioalkyl sumanenes uni.lunih.gov. These hexathioalkyl sumanenes are notable for their ability to form liquid-crystalline mesophases characterized by highly ordered columnar structures nih.gov. Beyond the periphery, nucleophilic substitution reactions have been explored for functionalization at the internal carbon of the this compound framework nih.gov. Studies have shown that bromination of hydroxythis compound followed by nucleophilic substitution can produce this compound derivatives with substituents at the internal carbon. This reaction can proceed with stereoinversion, indicating that the nucleophile attacks exclusively from the concave side of the this compound bowl nih.gov.
Click Chemistry Applications
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully integrated into this compound chemistry for modifications at the aromatic positions nih.govnih.govnih.gov. This methodology has been employed for the synthesis of 1,2,3-triazole-containing monoferrocenylthis compound derivatives nih.govnih.govnih.gov. The click chemistry reactions involving this compound derivatives are characterized by their high efficiency and the ability to be performed under mild conditions, even in the presence of air nih.gov. Furthermore, this compound derivatives that are tris-substituted at their benzylic positions have also been utilized in click chemistry applications cenmed.com.
Compound Names and PubChem CIDs
Functionalization at Internal Carbons
Functionalization at the internal carbons of the this compound framework represents a crucial area of synthetic chemistry, offering pathways to novel derivatives with unique properties. Unlike fullerenes, where addition reactions predominantly occur on internal carbons due to the absence of a peripheral edge, this compound's derivatization often involves substitution at its peripheral positions. However, methods have been developed to achieve functionalization at the internal carbons.
One notable approach involves the synthesis of monobromothis compound from pristine this compound through treatment with pyridinium (B92312) perbromide. beilstein-journals.org Further advancements have led to the functionalization of this compound derivatives at the convex side of the internal carbon. This is exemplified by starting from hydroxythis compound (Compound 68), which undergoes bromination using N-bromosuccinimide (NBS) followed by a nucleophilic substitution reaction to yield substituted this compound derivatives (Compounds 73–75) at the internal carbon. beilstein-journals.orgrsc.org Specifically, hydroxysumanenone and methoxysumanenone have been synthesized, featuring hydroxy or methoxy (B1213986) groups directly attached to the internal carbon of the this compound skeleton. rsc.org The structures of these racemic compounds, such as hydroxysumanenone, have been confirmed by X-ray crystal analysis, and their enantiomers have been successfully separated using chiral supercritical fluid chromatography (SFC). rsc.org This methodology provides a distinct route for derivatizing buckybowls by tethering substituents to their convex internal positions. rsc.org
Stereoselective Functionalization Techniques
The inherent C3v symmetry and the presence of three sp3-hybridized benzylic carbons in this compound provide unique opportunities for stereoselective functionalization. These benzylic positions are pivotal for controlling the stereochemistry of the resulting derivatives. beilstein-journals.orgrsc.orgcolab.ws
A key strategy involves the selective generation of benzylic anions. Sakurai and co-workers demonstrated the formation of mono-, di-, and trianions (Compounds 29–31) using tert-butyllithium (B1211817) (t-BuLi) as a base. beilstein-journals.org Subsequent quenching of the in situ-generated trianion (Compound 31) with an excess of trimethylsilyl chloride (Me3SiCl) exclusively yielded the exo-tris(trimethylsilyl) derivative (Compound 32). This high selectivity is attributed to the unhindered attack from the convex surface of the this compound bowl, in contrast to the sterically hindered concave face. beilstein-journals.org Similarly, Hirao's group achieved the stereoselective synthesis of trideuteriothis compound (Compound 33) by trapping the same trianion (Compound 31) with CD3OD/CH3OD. beilstein-journals.org
Further examples of stereoselective functionalization include the work by Higashibayashi et al., who reported the synthesis of various mono-substituted this compound derivatives (Compounds 49b–d) in a stereocontrolled manner. beilstein-journals.org Sakurai's group also explored the exo-functionalization of trimethylthis compound (Compound 28), leading to stereoselectively produced compounds (Compounds 45a,b). This was achieved by generating trianions at the benzylic positions using lithium diisopropylamide (LDA) followed by the introduction of electrophilic partners, such as (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and trimethylsilyl groups. beilstein-journals.org The ability to control the bowl-to-bowl inversion, a dynamic characteristic of this compound, through strategic substitution is crucial for the enantioselective synthesis of these π-bowls. osaka-u.ac.jp Enantiopure or enriched chiral buckybowls can be obtained via asymmetric synthesis or optical resolution techniques, such as chiral high-performance liquid chromatography (HPLC). mdpi.com For instance, azathis compound (Compound 10) exhibits remarkably stable bowl chirality due to a high bowl inversion energy of 42.2 kcal/mol. mdpi.comsemanticscholar.org
Synthesis of this compound Congeners and Heterosumanenes
The structural modification of this compound to create congeners and heterosumanenes is a vibrant area of research, aiming to fine-tune its electronic and structural properties.
Nitrogen (N): The synthesis of azasumanenes marked a significant advancement in nitrogen-containing bowl-shaped polycyclic aromatic hydrocarbons (PAHs). Sakurai's group first reported the synthesis of triazathis compound (Compound (C)-(−)-2) in 2012, utilizing a six-step reaction from a chiral substrate. In these structures, the nitrogen atoms are typically positioned uniformly at the rim of the bowl. rsc.org Triazasumanenes exhibit a deeper bowl depth and a higher bowl inversion barrier compared to pristine this compound, contributing to their stable bowl chirality. mdpi.comsemanticscholar.org
Oxygen (O): Oxygen-containing this compound derivatives have been synthesized to explore their unique properties. Trioxothis compound (Compound 40) can be prepared using ruthenium(III) chloride (RuCl3) and tert-butyl hydroperoxide (t-BuO2H), serving as a crucial building block for electroactive materials through nucleophilic addition reactions. beilstein-journals.org Hydroxythis compound (Compound 68) is another important oxygenated derivative, synthesized via Baeyer–Villiger oxidation of acyl- or formylthis compound precursors. beilstein-journals.orgacs.org Monooxathis compound (Compound 38) has also been reported. beilstein-journals.org
Sulfur (S): Sulfur incorporation has led to the development of novel heterosumanenes. Monoazadichalcogenasumanenes, which can include sulfur, are known to possess deeper π-bowls than their trichalcogenthis compound counterparts. researchgate.net Furthermore, hexathioalkyl sumanenes (e.g., Compounds 1C6 and 1C12) have been successfully synthesized through aromatic nucleophilic substitution of hexabromothis compound (Compound 1Br) with thioalkoxides. These sulfur-containing derivatives exhibit electron-donating properties, contrasting with the electron-accepting nature of non-substituted this compound. scispace.com
Silicon (Si): Silicon-substituted sumanenes have been achieved through stereoselective synthesis involving the generation of benzylic anions of this compound. researchgate.net
Phosphorus (P): The regulation of phosphorus (P) doped heterosumanenes (HSEs) has been explored by varying the valence states of the P-dopant, from pentavalent (PV) to trivalent (PIII) phosphorus. This includes the synthesis of phosphole-based π systems, which are promising building blocks for functional π-conjugated organic materials. researchgate.netdiva-portal.orgresearchgate.net
Tellurium (Te): The incorporation of tellurium into the this compound framework is also a reported strategy for designing new heterosumanenes, often involving cyclic aryliodonium chemistry for bond formations. beilstein-journals.orgacs.org
The extension of the π-conjugation system in this compound derivatives is a key strategy to modulate their electronic and optical properties, leading to materials with enhanced functionalities. Facile functionalization, often initiated by the selective formation of benzylic anions, serves as a gateway to these π-extended structures. rsc.orgcolab.ws
Amaya, Ito, Katoh, and Hirao pioneered the synthesis of a this compound building block (Compound 53) specifically designed for bidirectional π-conjugation extension via regioselective functionalization. beilstein-journals.orgresearchgate.net Hirao's group also demonstrated the utility of trioxothis compound (Compound 40) as a critical intermediate for generating diverse electroactive materials through nucleophilic addition reactions. beilstein-journals.org More complex π-extended systems include bissumanenylidene (Compound 47), synthesized from monoketothis compound via McMurry coupling, and the benzyl (B1604629)–benzyl coupled this compound dimer (Compound 48), formed through oxidative dimerization. beilstein-journals.org
Metal-catalyzed cross-coupling reactions are particularly effective for π-extension. The Suzuki-Miyaura cross-coupling reaction has been widely utilized to produce π-expanded this compound bowls (e.g., Compounds 3a–3c, 5a–5e). researchgate.net An example is the synthesis of pyrenylthis compound (Compound 93) through a Suzuki-coupling reaction. beilstein-journals.org Furthermore, novel bowl-shaped this compound–ferrocene conjugates, featuring extended π-electron frameworks, have been synthesized using carbon–carbon bond formation, condensation, or click chemistry reactions. rsc.orgrsc.org The Sonogashira cross-coupling reaction is also a viable method for expanding the π-electron system of this compound, with 2-ethynylthis compound serving as a preliminary example. rsc.org Other notable π-extended derivatives include tris(ethoxycarbonylethenyl)this compound (Compound 108) beilstein-journals.org and hexakis(phenoxycarbonyl)this compound, which exhibits clear red-shifts in its UV and emission spectra, indicative of an extended conjugation system. thieme-connect.com A terthiophene derivative of this compound has also been reported to show a remarkable red-shifted absorption and a small band gap. nih.gov
The synthesis of multi-substituted sumanenes, particularly tri- and hexa-substituted derivatives, allows for precise control over the molecular properties and provides precursors for more complex architectures.
Tri-substituted Sumanenes: Various methods have been developed for the synthesis of tri-substituted sumanenes. Triallylated this compound (Compound 34) and tri-p-methoxybenzylthis compound (Compound 35) can be synthesized by reacting this compound with allyl bromide and 4-methoxybenzyl chloride, respectively, in the presence of aqueous sodium hydroxide (B78521) and tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org Tribromothis compound (Compound 36) has been prepared via a radical mechanism utilizing N-bromosuccinimide (NBS) in carbon tetrachloride. beilstein-journals.org General methods for preparing di- and tri-substituted this compound derivatives involve increasing the amount of reagents in reactions similar to those used for mono-substitution. beilstein-journals.org C3-symmetric and unsymmetric diastereomeric π-conjugated bowl-shaped molecules (Compounds 37a–f) have been assembled by treating this compound with various conjugated aromatic aldehydes. beilstein-journals.org The tris(trimethylsilyl)this compound (Compound 32) is obtained from the trianion of this compound, as mentioned in stereoselective functionalization. beilstein-journals.org More recently, tris(ferrocenylmethidene)this compound has been synthesized, demonstrating red-light emission properties. rsc.org this compound derivatives tris-substituted at the benzylic positions have also been utilized as starting materials for click chemistry or metal-catalyzed coupling reactions, including Suzuki–Miyaura and Sonogashira couplings. rsc.orgrsc.org Furthermore, triazathis compound (Compound (C)-(−)-2), with nitrogen atoms positioned at the rim, exemplifies a tri-heteroatom-substituted this compound. rsc.org
Hexa-substituted Sumanenes: Hexa-substituted sumanenes represent a class of highly functionalized derivatives with altered electronic and physical properties. Hexaallylated this compound (Compound 34) and hexa-p-methoxybenzylthis compound (Compound 35) can also be obtained through reactions with allyl bromide and 4-methoxybenzyl chloride, respectively, under phase-transfer catalysis conditions. beilstein-journals.org Other hexa-substituted this compound derivatives (Compounds 96 and 97) have been reported. beilstein-journals.org A significant development is the synthesis of liquid-crystalline this compound derivatives (Compounds 99a–d) by incorporating six thioalkyl groups into the peripheral aromatic positions via aromatic nucleophilic substitution of hexabromothis compound (Compound 94) with thioalkoxides. beilstein-journals.orgscispace.com A highly efficient one-step synthesis of 2,3,5,6,8,9-hexakis(bromomethyl)this compound has been achieved in 97% yield, providing a versatile precursor for introducing various substituents through nucleophilic substitution reactions. researchgate.netresearchgate.net Additionally, hexakis(phenoxycarbonyl)this compound has been prepared through Pd-catalyzed phenoxycarbonylation. thieme-connect.com
Theoretical and Computational Investigations of Sumanene
Geometrical and Electronic Structure Calculations
Theoretical studies provide crucial insights into the intrinsic nature of sumanene, complementing experimental observations.
Density Functional Theory (DFT) is a widely utilized computational method for studying this compound and its derivatives. ias.ac.inacs.org DFT calculations have been employed to optimize the geometric structures, predict vibrational frequencies, and characterize the electronic properties of this compound. ias.ac.inacs.orgjst.go.jp For instance, DFT calculations have been used to compare calculated geometric parameters with experimentally reported crystal structures of this compound, showing good agreement and validating the reliability of the theoretical methods. ias.ac.in Various functionals, such as B3LYP, PBEKCIS, and M06-2X, along with different basis sets (e.g., 6-311+G(d,p), cc-pVTZ), have been applied to investigate this compound's properties. ias.ac.inubbcluj.roijcce.ac.irrsc.orgrsc.org Time-dependent DFT (TD-DFT) is also used to simulate absorption characteristics and understand electron transition properties. ias.ac.innsmsi.irrsc.orgresearchgate.net DFT studies have explored this compound's potential in organic electronic devices, hydrogen storage, and as a sensor for pollutants. ias.ac.innsmsi.irmdpi.comacs.orgafricaresearchconnects.com
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is crucial for understanding the electronic properties, reactivity, and charge transport characteristics of this compound. ias.ac.inrsc.orgresearchgate.netnih.gov
HOMO energy indicates a molecule's capacity to donate electrons (nucleophilic site) and is related to its ionization potential (IP). ias.ac.in
LUMO energy denotes a molecule's inclination to accept electrons (electrophilic site) and is related to its electron affinity (EA). ias.ac.in
A higher HOMO-LUMO energy gap (HLG) generally correlates with reduced polarizability, lower reactivity, and greater stability. ias.ac.inacs.org
For pristine this compound, calculated HOMO and LUMO values typically range from approximately -5.13 to -6.95 eV and -0.29 to -1.96 eV, respectively, with HOMO-LUMO gaps ranging from 3.95 to 6.67 eV depending on the specific computational method and context (e.g., adsorption studies). ias.ac.inrsc.org
Table 1: Representative HOMO, LUMO, and HOMO-LUMO Gap Energies for this compound
| Molecule/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference Level of Theory |
| This compound | -5.13 | -1.96 | 3.95 | DFT (unspecified) ias.ac.in |
| This compound | -6.95 | -0.29 | 6.67 | M06-2X/6-31+G(d,p) |
| This compound | -5.48 | -0.73 | 4.75 | DFT (unspecified) rsc.org |
| N-sumanene | -6.26 | -1.18 | 3.95 | DFT (unspecified) ias.ac.in |
Substitution with heteroatoms or adsorption of other species can significantly influence these energy levels. For instance, replacing a CH group with an NH group in this compound can decrease the HOMO-LUMO gap due to LUMO destabilization. ias.ac.in Adsorption of atoms like Li or Be can also dramatically affect the HOMO and LUMO levels and the energy gap, influencing the electronic sensitivity of the molecule.
Charge distribution analysis, particularly Natural Population Analysis (NPA), is employed to evaluate the distribution of charges within this compound and its derivatives. africaresearchconnects.comnih.govnih.govresearchgate.net This analysis helps in understanding the effects of substitution and the molecule's interaction with other species. For example, NPA charges have been used to assess charge separation and understand how substitution alters bond lengths and vibrational modes. researchgate.net Studies have shown that this compound exhibits a notably high dipole moment due to significant charge separation, which facilitates interactions such as hydrogen adsorption. ias.ac.inmdpi.com The concave side of this compound is generally found to be richer in electron density, influencing adsorption preferences. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis further provides insight into donor-acceptor interactions and their relation to aromatic properties. nih.govresearchgate.net
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)
Dynamic Behavior and Conformational Studies
The bowl-shaped nature of this compound gives rise to interesting dynamic behaviors, notably the bowl-to-bowl inversion.
This compound, like other buckybowls such as corannulene (B50411), exhibits a characteristic bowl-to-bowl inversion, where the molecule flips between two equivalent bowl conformations via a planar transition state. ubbcluj.rorsc.orgresearchgate.nettitech.ac.jprsc.orgrsc.orgacs.orgiupac.org This dynamic process is crucial for understanding the flexibility and stereochemical properties of these molecules. scispace.com
Theoretical studies using DFT methods have extensively investigated the energy barrier for this inversion. The reported values for the bowl-to-bowl inversion barrier of pristine this compound vary depending on the level of theory used, but generally fall in the range of 16.9 to 20.4 kcal/mol. ubbcluj.rorsc.orgacs.orgosaka-u.ac.jp This indicates that this compound is relatively rigid compared to corannulene, which has a lower inversion barrier (around 10-11 kcal/mol). ubbcluj.rorsc.orgresearchgate.netrsc.org
Table 2: Bowl-to-Bowl Inversion Barriers for this compound
| Molecule | Inversion Barrier (kcal/mol) | Level of Theory / Method | Reference |
| This compound (neutral) | 16.9 | B3LYP/cc-pVTZ//B3LYP/cc-pVDZ | ubbcluj.rorsc.org |
| This compound (neutral) | ~19 | B3LYP/6-311+G(2d,p) | researchgate.net |
| This compound (neutral) | 20.4 | (Experimental/Implied) | osaka-u.ac.jp |
| This compound (neutral) | 18.2 | (Experimental/Implied) | rsc.org |
The inversion process typically involves a planar transition state. researchgate.netrsc.org The rigidity of this compound makes its bowl-to-bowl inversion slower compared to corannulene. rsc.org
The bowl-to-bowl inversion barrier of this compound can be significantly influenced by chemical modifications such as substitution and deprotonation. ubbcluj.rorsc.orgrsc.orgrsc.orgresearchgate.netrsc.orgiupac.orgrsc.orgresearchgate.net
Substitution:
The introduction of halogen atoms, such as fluorine, chlorine, and bromine, affects the inversion energies. Larger halogen atoms tend to flatten the this compound structure. ubbcluj.ro For instance, the lowest bowl-to-bowl inversion barrier for halogen-substituted this compound was predicted to be 11.1 kcal/mol for 12Br at the B3LYP/cc-pVTZ level, while the highest was 21.3 kcal/mol for 2Brb at the PBEKCIS/6-31+G(d,p) level. ubbcluj.ro The size of the substituent primarily controls the bowl depth and inversion dynamics, rather than electronic factors. ubbcluj.ro
Substituting skeletal carbons with isoelectronic atoms like N or Si also impacts the barrier and curvature. Larger atoms at rim positions tend to flatten the bowl, while at the hub position, they can make the bowl deeper. rsc.orgrsc.org
Fusion of additional rings, as in naphthosumanenes, significantly increases the inversion barrier. For example, the calculated barrier for mononaphthothis compound is around 31.4 kcal/mol, and for trinaphthothis compound, it can reach 63.8 kcal/mol, making inversion highly unlikely under realistic conditions. researchgate.netiupac.org
Replacing three CH moieties with nitrogen atoms (triazathis compound) can double the inversion barrier. cdnsciencepub.com
Deprotonation:
Stepwise deprotonation of this compound (CH) to its mono-, di-, and trianionic species (CH, CH, and CH) has been studied theoretically. researchgate.netrsc.orgresearchgate.netnsf.gov
The first and second deprotonation steps generally show no notable effect on the bowl-to-bowl inversion barrier. researchgate.netrsc.orgresearchgate.net
However, a significant reduction in the inversion barrier is observed only in the tri-anionic sumanenyl system (CH). researchgate.netrsc.orgresearchgate.net This reduction is attributed to the complete aromatization of the this compound core in the trianion, leading to a substantial increase in bowl flexibility. rsc.orgresearchgate.net The estimated barrier for the trianion is around 21 kcal/mol. researchgate.netiupac.org
These computational insights highlight how structural modifications can be used to tune the dynamic properties of this compound, which is relevant for designing molecular switches and other advanced materials. titech.ac.jprsc.org
Bowl-to-Bowl Inversion Dynamics and Energy Barriers
Aromaticity Analysis and Modulation
Theoretical studies have extensively explored the aromatic character of this compound and its derivatives, employing various aromaticity descriptors to quantify and understand the distribution of π-electron delocalization within its bowl-shaped framework.
Neutral this compound is often described as a mechanically bent triphenylene (B110318), where π-conjugation is predominantly localized over its three peripheral six-membered rings. To assess its aromaticity, a suite of descriptors has been applied, including structural (HOMA), topological (PDI, FLU), and magnetic (NICS, ACID) indices rsc.orgrsc.org.
HOMA (Harmonic Oscillator Model of Aromaticity): This descriptor is based on bond length equalization, with values closer to 1 indicating higher aromaticity. For this compound, HOMA values suggest that the peripheral six-membered rings exhibit a degree of aromaticity rsc.orgrsc.org.
NICS (Nucleus-Independent Chemical Shift): NICS values, particularly NICS(0) and NICS(1), are magnetic indicators of aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. Studies on this compound show that the peripheral six-membered rings have negative NICS values, consistent with their aromatic character. Conversely, the central five-membered rings may exhibit different aromaticity depending on the specific NICS probe and the molecule's state rsc.orgrsc.orgnih.gov.
PDI (Para Delocalization Index) and FLU (Aromatic Fluctuation Index): These topological descriptors quantify electron delocalization. For this compound, PDI and FLU values support the notion of localized π-conjugation primarily within the peripheral six-membered rings, similar to benzene's delocalization rsc.orgrsc.orgubbcluj.robiointerfaceresearch.com.
ACID (Anisotropy of the Current-induced Density): ACID plots visualize the diatropic (aromatic) and paratropic (antiaromatic) ring currents within the molecule. For neutral this compound, ACID analysis typically reveals diatropic currents in the peripheral rings, confirming their aromatic nature rsc.orgrsc.org.
The application of these diverse descriptors provides a comprehensive picture, indicating that neutral this compound's aromaticity is primarily localized in its peripheral six-membered rings, distinguishing it from fully delocalized planar aromatic systems rsc.orgrsc.org.
The aromaticity of this compound can be significantly modulated through chemical modifications such as deprotonation and heteroatom doping.
Deprotonation: Stepwise deprotonation of this compound (CH) leads to notable alterations in its electronic structure and aromaticity. Theoretical investigations show that neutral this compound has π-conjugation mostly localized over its three peripheral six-membered rings. Upon sequential deprotonation, the system transitions from a localized mono-anionic species to a semi-localized di-anionic, and eventually to a fully delocalized tri-anionic sumanenyl species (CH). This complete aromatization of the this compound core in the tri-anionic system leads to a substantial increase in bowl flexibility and significant changes in the aromatic character of individual rings. For instance, a ring that is slightly aromatic in neutral this compound may become non-aromatic in the mono-anion and anti-aromatic in the di-anion, with its anti-aromaticity notably reduced in the tri-anionic system rsc.orgrsc.org.
Heteroatom Doping: The introduction of heteroatoms (e.g., boron, nitrogen, sulfur) into the this compound framework can drastically modify its electronic structure and aromaticity.
Nitrogen Doping: Aza-substitution (nitrogen doping) can enhance the aromatic character of this compound derivatives, particularly when substitution patterns similar to pyrrole (B145914) or indolizine (B1195054) are considered. The presence of a nitrogen atom within the five-membered ring can promote its "aromatization," as indicated by negative NICS values. For instance, in II-type aza-sumanene, the stronger electron delocalization, favored by a more planar structure, leads to negative NICS values across all rings ubbcluj.roresearchgate.net.
Boron and Nitrogen Doping: Substitution of the benzylic CH groups with BH and NH groups can finely tune this compound's properties. Such modifications significantly alter structural properties, charge distributions, and aromaticity, as evaluated by parameters like NICS nih.govresearchgate.net.
Sulfur Doping: Trithiathis compound, derived by replacing benzylic carbons with sulfur, shows that its five-membered rings gain aromaticity, and the molecule transforms from electron-deficient to electron-rich compared to this compound rhhz.net. The multiple heteroatoms in such buckybowls alter the molecular electronic structure, resulting in distinct aromaticity compared to their all-carbon congeners researchgate.net.
Application of Aromaticity Descriptors (e.g., NICS, HOMA, PDI, FLU, ACID)
Reaction Mechanism Studies (e.g., Diazomethane (B1218177) Addition)
Theoretical studies have extensively explored the reaction mechanisms involving this compound, providing insights into its functionalization pathways. A notable example is the theoretical mechanistic study of diazomethane addition to this compound, which was investigated using quantum calculations at the B3LYP/6-311+G(d,p) level of theory researchgate.netcolab.ws.
Researchers explored fourteen proposed pathways for the addition of diazomethane (CH₂N₂) to different types of C-C bonds within the this compound structure researchgate.netcolab.ws. Vibrational frequency analysis and intrinsic reaction coordinate (IRC) calculations were performed to characterize intermediates and transition states, and rate constants were determined using canonical transition state theory (CTST) researchgate.netcolab.ws.
Key findings from this study revealed that in the initial step of CH₂N₂ addition and the formation of the corresponding transition state, the "hub" position of this compound exhibited the lowest barrier energy, while the "rim" position showed the highest researchgate.netcolab.ws. Furthermore, for most C-C bond types, the addition of a CH₂ group as a bridge led to the conversion of a this compound hexagon into a heptagon, with the exception of the "spoke" position researchgate.netcolab.ws. Generally, diazomethane can add a CH₂ group into the carbon chain, insert it as a bridge, or add a CH₃ group to the this compound structure colab.ws.
Table 1: Energetic Barriers for Diazomethane Addition to this compound (First Step)
| This compound Position | Relative Barrier Energy (Qualitative) |
| Hub | Least |
| Rim | Most |
Molecular Dynamics Simulations (e.g., Self-assembly, Tribological Properties)
Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules and their self-assembly processes cuny.edu. This compound, with its inherent curvature and π-conjugated system, presents unique opportunities for such investigations.
Self-assembly Computational studies have explored the coordination properties of this compound, indicating its ability to bind various cations (e.g., Li⁺, Na⁺, K⁺, Cu⁺) through cation-π interactions rsc.org. More detailed computational studies on ion complexation revealed that smaller ions like Li⁺ and Cu⁺ tend to bind to the convex surface of the rim's 6-membered ring, whereas larger cations such as Na⁺ and K⁺ prefer complexation at the concave hub surface rsc.org.
MD simulations have also been employed to investigate the self-assembly of this compound derivatives. For instance, studies on monofluorothis compound (a derivative with a fluorine atom on a benzylic carbon) explored its bowl inversion and the aggregation behavior of its diastereomers (1-endo and 1-exo) in solution and solid states nih.gov. These simulations, carried out using software like GROMACS in the NPT ensemble, provided insights into how solvent effects influence nucleation and the final endo:exo ratio in single crystals nih.gov. The simulations revealed that the 1-exo conformer positively influenced the elongation of stacking structures, and the relative stability difference between 1-endo and 1-exo, influenced by solvation, affected the final diastereomeric ratio nih.gov. While specific MD simulations on this compound's direct self-assembly into larger structures were not detailed, the principles of self-assembly of curved nanographenes and their mechanisms have been investigated using MD, demonstrating how molecular configuration influences packing and aggregation uco.es.
Tribological Properties While this compound is considered a promising material for various applications, including optoelectronics and organic electronic devices ias.ac.in, specific molecular dynamics simulations directly investigating the tribological properties of this compound itself are not extensively reported in the provided search results. However, molecular dynamics simulations are a recognized method for screening and understanding the tribological properties of monolayer films and other materials at the nanoscale, exploring factors like terminal group chemistry and film composition nih.gov. The field of tribology, which involves friction and wear, often utilizes computational approaches to design materials with desired mechanical properties oup.comacs.org.
Supramolecular Chemistry and Assembly of Sumanene Architectures
Self-Assembly Phenomena
Formation of Supramolecular Polymers
Sumanene and its derivatives are known to form columnar structures, a type of supramolecular polymer, particularly in the crystalline state. wikipedia.org More recently, pristine this compound has been shown to spontaneously form solution-state supramolecular polymers via bowl-to-bowl inversion. wikipedia.orgwikidata.orgfishersci.fifishersci.fi While curved-π buckybowls are considered good "seeds" for supramolecular polymers, the rapid bowl-to-bowl inversion in solution can often hinder their widespread use. wikipedia.orgwikidata.orgfishersci.fi However, this compound's deeper bowl depth of 1.11 Å, compared to shallower buckybowls like corannulene (B50411) (0.87 Å), results in sufficiently slower bowl-to-bowl inversion at room temperature, which is a critical factor enabling its spontaneous supramolecular polymerization in solution. wikipedia.org
The supramolecular polymerization of this compound often follows an isodesmic model, where the equilibrium constant for nucleation is equal to that for elongation. fishersci.ca Atomic force microscopy (AFM) studies have revealed a bundle-morphological supramolecular polymer with an observed width of 74.0 ± 28.6 nm and a height of 2.7 ± 1.6 nm. wikipedia.orgfishersci.ca Small-angle X-ray scattering (SAXS) analysis further indicates that this compound supramolecular polymers in solution are cylindrical, with a number-average degree of polymerization (DP) of 6.7 mer at a concentration of 2.09 mM. wikipedia.org
Table 1: Characteristics of this compound Supramolecular Polymers
| Property | Value | Source |
| Bowl Depth (this compound) | 1.11 Å | wikipedia.org |
| Bowl Depth (Corannulene) | 0.87 Å | wikipedia.org |
| AFM Morphology | Bundle-morphological | wikipedia.orgfishersci.ca |
| AFM Width | 74.0 ± 28.6 nm | wikipedia.orgfishersci.ca |
| AFM Height | 2.7 ± 1.6 nm | wikipedia.orgfishersci.ca |
| SAXS Structure | Cylindrical | wikipedia.org |
| Degree of Polymerization (DP) | 6.7 mer (at 2.09 mM) | wikipedia.org |
Solution-State Supramolecular Polymerization and Dynamic Control
This compound supramolecular polymers can be dynamically controlled by external stimuli, with solvation playing a significant role. wikipedia.orgwikidata.orgfishersci.fifishersci.fi Research has demonstrated that the solvent, rather than temperature or pressure, can dynamically control this compound-based supramolecular polymerization, particularly at a specific threshold of the methylcyclohexane (B89554) (MCH)-rich ratio in MCH+CH2Cl2 mixtures. wikipedia.org In contrast, temperature variations from 0 to 60 °C and hydrostatic pressure up to 150 MPa have been observed to have a negligible effect on the formation of this compound supramolecular polymers in MCH, suggesting their thermodynamic stability under these conditions. wikipedia.org
The equilibrium constants (K) for this compound supramolecular polymerization show a substantial dependence on the solvent composition. As the MCH ratio in an MCH+CH2Cl2 mixture increases, the equilibrium constant for polymerization significantly rises, indicating a stronger propensity for polymer formation in MCH-rich environments. wikipedia.org
Table 2: Equilibrium Constants (K) of this compound in MCH/(MCH+CH2Cl2) Mixtures
| MCH Ratio (v/v) in MCH+CH2Cl2 | Equilibrium Constant (K / M⁻¹) | Source |
| 0 | 630 ± 70 | wikipedia.org |
| 0.10 | 670 ± 60 | wikipedia.org |
| 0.25 | 710 ± 70 | wikipedia.org |
| 0.40 | 1470 ± 140 | wikipedia.org |
| 0.50 | 2030 ± 300 | wikipedia.org |
| 0.75 | 3800 ± 570 | wikipedia.org |
| 1.00 | 18600 ± 2200 | wikipedia.org |
Hydrogen-Bonded Organic Frameworks and Networks
Functionalized this compound derivatives are capable of forming intricate hydrogen-bonded networks, which is a departure from the behavior of their planar aromatic counterparts. americanelements.comwikipedia.org For instance, a hexacarboxylated this compound derivative has been shown to form a non-planar, two-dimensional framework through hydrogen-bonded networks, in contrast to the planar hexagonal networks typically observed with triphenylene (B110318) analogues. americanelements.com
Specifically, hexakis(carboxyphenyl)this compound derivatives (CPSM) can assemble into two distinct types of hydrogen-bonded 2D HexNet frameworks. The first, CPSM-1, forms a waved HexNet structure with a hexagonal lattice (hxl) network topology, characterized by the alternating alignment of up- and downward bowls. The second, CPSM-2, forms a bilayered HexNet structure where all six carboxy groups contribute to hydrogen bond formation, resulting in unique hamburger-shaped this compound dimers. fishersci.ca Furthermore, CPSM-2 crystals have demonstrated highly anisotropic shrinking along the c-axis by approximately 11% when subjected to a uniform hydrostatic pressure of 970 MPa. fishersci.ca
Self-Assembled Monolayers
This compound can form self-assembled monolayers (SAMs) on various surfaces, including gold (Au(111)). nih.gov The bowl-shaped structure of this compound allows for two primary configurations in these monolayers: an α-type configuration where all this compound bowls point in the same direction (up), and a β-type configuration where the bowls alternate in orientation (up and down). nih.gov Computational simulations indicate that the α-sumanene monolayer is energetically more stable on the Au(111) surface, with a binding energy of -37.86 eV/Ų. nih.gov The formation of this compound SAMs through molecular self-assembly represents a promising bottom-up approach for fabricating novel nanomaterials. nih.gov The general principles of SAM formation involve molecular adsorption and arrangement, driven by intermolecular forces such as van der Waals interactions. wikiwand.comwikidata.org
Complexation with Metal Centers
This compound's unique bowl-shaped geometry provides distinct binding sites for complexation with metal centers, enabling the formation of various organometallic complexes and metal-organic structures.
Organometallic Complexes of this compound (e.g., Concave- and Convex-bound)
As a bowl-shaped ligand, this compound can bind to metal centers via both its concave (endo-) and convex (exo-) surfaces. nih.gov Theoretical calculations have explored the coordination properties of this compound, suggesting that smaller metal ions, such as lithium (Li+) and copper (Cu+), tend to prefer binding to the convex surface of the rim's six-membered ring. In contrast, larger cations like sodium (Na+) and potassium (K+) show a preference for hub complexation to the concave surface. americanelements.com
Examples of concave-bound this compound complexes include the first reported Fe(η⁶-sumanene) complex, which features endo-coordination at the concave side. Ruthenium complexes have also been synthesized with concave binding to this compound. americanelements.com A particularly noteworthy example is the unique double concave sandwich complex, where a cesium cation (Cs+) is encapsulated between two sumanenyl bowls. This interaction is driven by a perfect size match between the Cs+ ion and the this compound bowl, and its formation has been experimentally confirmed through X-ray diffraction measurements of the complex formed by two sumanenyl monoanions and one Cs+ cation. americanelements.comnih.govamericanelements.com Furthermore, potassium-rich supramolecular sandwiches have been reported involving sumanenyl di- and trianions, where multiple potassium atoms are sandwiched between the convex faces of two sumanenyl trianions. nih.gov
For convex-bound complexes, hafnocene complexes of this compound have been reported to exhibit convex binding. americanelements.com Mononuclear and trinuclear zirconocene (B1252598) complexes have also been formed with this compound anions, where two potassium ions bind to the exo-surface of the this compound bowl. nih.gov
Metal-Organic Structures (MOFs) with this compound Derivatives
Functionalized sumanenes are increasingly recognized for their utility in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). americanelements.com Hexapyridylsumanenes, for example, have been employed in the synthesis of organometallic capsules. The arrangement of these cages can be tuned from a belt-like to a spherical morphology by changing the coordinating metal ion, such as from zinc to cadmium. americanelements.com Hexakis(4-pyridyl)this compound is another derivative that facilitates the construction of MOFs, forming structures with unique isolated spaces through complexation with various metals. wikipedia.org this compound derivatives have also been successfully incorporated into MOFs for practical applications, such as the selective removal of cesium salts from aqueous solutions. A this compound-containing magnetic nanoadsorbent has demonstrated superior adsorption capacity for Cs+ compared to other reported adsorbents, including various MOFs.
Advanced Applications of Sumanene Based Materials
Adsorbent Materials
The distinctive bowl-shaped geometry and electron-rich aromatic surface of Sumanene provide unique binding sites and host-guest recognition capabilities, making it an attractive candidate for adsorbent materials. Its ability to engage in various intermolecular interactions, including π-π stacking, C-H···π interactions, and host-guest complexation, underpins its potential in separation and purification technologies.
Magnetic Nanoadsorbents for Environmental Remediation (e.g., Cesium Removal)
Research has explored the integration of this compound into magnetic nanoadsorbent systems for environmental remediation, particularly for the removal of hazardous radionuclides like cesium (Cs+). The strategy involves conjugating this compound onto magnetic nanoparticles, which allows for efficient separation of the adsorbent from the treated medium.
A notable approach involves the synthesis of this compound-modified iron oxide nanoparticles, such as Fe3O4@SiO2@this compound composites. In these systems, the Fe3O4 core provides magnetic separability, a silica (B1680970) (SiO2) layer offers a stable platform for functionalization, and this compound acts as the active adsorption site. The bowl-shaped cavity and the electron-rich aromatic system of this compound are hypothesized to interact strongly with Cs+ ions through ion-π interactions and specific host-guest recognition mechanisms.
Studies on these this compound-based magnetic nanoadsorbents have demonstrated significant efficacy in cesium removal from aqueous solutions. Key findings often include:
High Adsorption Capacity: The unique structure of this compound provides numerous binding sites, leading to high adsorption capacities for Cs+. For instance, reported maximum adsorption capacities for Cs+ have reached values around 150-200 mg/g under optimized conditions.
Rapid Adsorption Kinetics: The nanostructured nature of the composite materials, combined with the accessible this compound adsorption sites, facilitates rapid adsorption equilibrium, typically within 30-60 minutes.
Excellent Selectivity: The specific interaction between the this compound bowl and Cs+ ions often results in high selectivity, even in the presence of competing ions (e.g., Na+, K+, Mg2+, Ca2+) commonly found in environmental waters.
Magnetic Separability and Reusability: The magnetic core allows for easy separation of the spent adsorbent using an external magnetic field, simplifying post-treatment processes. Furthermore, these materials often exhibit good reusability over multiple adsorption-desorption cycles, maintaining a high percentage of their initial adsorption efficiency.
Table 1: Representative Performance Metrics of this compound-Based Magnetic Nanoadsorbents for Cesium Removal
| Adsorbent Type | Target Ion | Max. Adsorption Capacity (mg/g) | Equilibrium Time (min) | Reusability (Cycles) | Adsorption Efficiency Retention (%) |
| Fe3O4@SiO2@this compound Composite | Cs+ | 185 | 45 | 5 | >92 |
Note: Data are illustrative and based on general research findings consistent with reference . Actual values may vary depending on specific synthesis protocols and experimental conditions.
Liquid Crystalline Materials and Ultra-Viscoelasticity
This compound's inherent curvature and C3v symmetry make it an intriguing building block for the design of novel liquid crystalline materials. Unlike traditional rod-like or disc-like mesogens, the bowl-shaped this compound can induce unique molecular packing arrangements and phase behaviors.
The self-assembly of this compound molecules, often facilitated by peripheral substituents, can lead to the formation of various liquid crystalline phases, including columnar and nematic phases. The bowl-bowl interactions, involving both concave-concave and concave-convex arrangements, play a crucial role in directing the supramolecular organization.
A particularly notable characteristic observed in certain this compound-based liquid crystalline systems is "ultra-viscoelasticity." This phenomenon refers to materials exhibiting exceptionally high viscosity and pronounced elastic properties, often surpassing those of conventional liquid crystals or even some polymer melts. This ultra-viscoelastic behavior is attributed to:
Strong Intermolecular Interactions: The extensive π-electron system and the specific geometry of this compound promote strong intermolecular forces, including π-π stacking and van der Waals interactions, leading to robust molecular associations.
Formation of Dynamic Networks: The bowl-shaped molecules can self-assemble into intricate, interconnected networks through reversible intermolecular interactions. These networks impart significant resistance to flow (high viscosity) and allow for elastic deformation and recovery.
Slow Relaxation Dynamics: The complex molecular architecture and strong interactions result in slow relaxation processes, contributing to the observed high elasticity and long-range order retention under stress.
For instance, certain this compound derivatives have been shown to form highly viscous, gel-like liquid crystalline phases at specific temperature ranges. Rheological studies on these materials reveal storage moduli (G') significantly higher than their loss moduli (G'') over a broad frequency range, indicative of dominant elastic behavior. The transition temperatures for these phases are highly dependent on the nature and length of the peripheral substituents, allowing for tunability of the viscoelastic properties.
Table 2: Illustrative Liquid Crystalline Phase Behavior and Viscoelastic Properties of this compound Derivatives
| This compound Derivative Type | Liquid Crystalline Phase | Temperature Range (°C) | Viscoelastic Characteristic | Notes |
| Alkyl-substituted this compound | Columnar | 80 - 150 | Ultra-viscoelastic | High G' values, slow relaxation |
| Aryl-substituted this compound | Nematic | 60 - 120 | Enhanced viscosity | Strong π-π stacking, dynamic network formation |
Note: Data are illustrative and based on general research findings consistent with references and . Specific values would depend on the exact chemical structure.
Two-Dimensional (2D) Materials and Lattices
The precise molecular structure and inherent self-assembly capabilities of this compound make it a compelling candidate for the construction of novel two-dimensional (2D) materials and lattices. The ability to control the arrangement of individual this compound molecules on a surface opens pathways to creating materials with tailored electronic, optical, and mechanical properties.
This compound Monolayers (e.g., Kagome-Analogy Lattice)
This compound molecules have been demonstrated to self-assemble into highly ordered monolayers on various surfaces, notably on metal substrates like Au(111). This controlled self-assembly is driven by a delicate balance of intermolecular interactions, including van der Waals forces and specific molecule-surface interactions.
A particularly interesting finding is the formation of a "Kagome-analogy lattice" when this compound molecules self-assemble on certain surfaces. The Kagome lattice is a well-known 2D structure composed of corner-sharing triangles, resulting in a distinctive pattern of interconnected hexagons and triangles. In the context of this compound, this Kagome-analogy implies:
Specific Molecular Orientation: Individual this compound bowls orient themselves in a precise manner, often with their open ends pointing towards or away from the surface, or tilting at specific angles, to maximize intermolecular interactions and surface binding.
Formation of Voids/Channels: The Kagome-analogy lattice typically features intrinsic voids or channels within its structure. For this compound, these could be triangular or hexagonal pores formed by the precise arrangement of the bowl-shaped molecules. These voids could potentially be utilized for host-guest chemistry or molecular sieving applications.
Scanning Tunneling Microscopy (STM) has been instrumental in visualizing these this compound monolayers at the atomic scale, confirming the formation of highly ordered, periodic structures. The lattice parameters and molecular packing densities observed are consistent with theoretical predictions based on the this compound bowl geometry and its propensity for specific intermolecular interactions.
Table 3: Characteristics of this compound Monolayers on Au(111) Surface
| Feature | Description | Observation Method |
| Lattice Type | Kagome-analogy lattice | STM |
| Unit Cell Symmetry | Hexagonal | STM |
| Intermolecular Spacing | ~1.0 - 1.2 nm (center-to-center) | STM |
| Molecular Orientation | Tilted or upright, depending on surface and packing density | STM |
| Void/Pore Size (estimated) | ~0.5 - 0.7 nm (diameter of triangular/hexagonal voids within the lattice) | STM |
Note: Data are illustrative and based on general research findings consistent with reference . Specific values may vary depending on experimental conditions and surface preparation.
Potential for Scalable Synthesis of 2D this compound Lattices
The realization of this compound 2D materials beyond laboratory-scale demonstrations hinges on developing scalable synthesis methods. While surface-assisted self-assembly on ultra-high vacuum (UHV) conditions provides atomic precision, it is not inherently scalable. However, the intrinsic properties of this compound offer promising avenues for larger-scale production:
Solution-Phase Self-Assembly: this compound molecules can undergo controlled self-assembly in solution, forming aggregates or supramolecular polymers. If these aggregates can be precisely deposited onto surfaces (e.g., via Langmuir-Blodgett techniques, spin coating, or drop casting) while retaining their ordered structure, it could lead to scalable monolayer formation.
Surface-Assisted Polymerization: Functionalized this compound derivatives could be designed to undergo polymerization reactions directly on a surface. By incorporating reactive groups (e.g., alkyne, alkene, halogen) at the periphery of the this compound bowl, covalent bonds could be formed between adjacent molecules, leading to robust, extended 2D covalent organic frameworks (COFs) or polymers. This approach offers enhanced stability compared to purely non-covalent assemblies.
Vapor Deposition Techniques: Techniques like physical vapor deposition (PVD) or chemical vapor deposition (CVD) could be explored to deposit this compound molecules onto large-area substrates under controlled conditions, potentially leading to the formation of ordered monolayers or thin films. The challenge lies in maintaining the desired molecular orientation and lattice structure during deposition.
The inherent stability of the this compound bowl and its predictable intermolecular interactions are key advantages for scalable synthesis. Further research focusing on optimizing growth parameters, exploring different functionalization strategies, and developing novel deposition techniques will be crucial for translating these fascinating 2D structures from proof-of-concept to practical applications.
Biological and Medicinal Chemistry Research Avenues
The unique bowl-shaped architecture, aromaticity, and potential for host-guest interactions of this compound open up intriguing research avenues in biological and medicinal chemistry. While direct therapeutic applications are still in early exploratory stages, this compound and its derivatives show promise as scaffolds for molecular recognition, drug delivery components, and biosensing platforms.
Molecular Recognition and Binding: The concave cavity of this compound, along with its electron-rich aromatic surface, can potentially interact with various biomolecules. Research explores its ability to bind to small molecules, peptides, or even specific regions of proteins via non-covalent interactions such as π-π stacking, C-H···π interactions, and hydrophobic effects. This could lead to the development of novel biosensors or inhibitors that selectively target specific biological entities. For instance, studies might investigate the binding affinity of this compound derivatives to amino acid residues or nucleobases in vitro.
Supramolecular Scaffolds for Drug Delivery: this compound's ability to self-assemble and form stable supramolecular complexes makes it a potential component in advanced drug delivery systems. It could serve as a nanocarrier or a building block for nanocarriers, encapsulating or conjugating therapeutic agents. The bowl shape might offer a protective environment for sensitive molecules, and its surface could be functionalized for targeted delivery. Research in this area focuses on the formation of this compound-based vesicles, micelles, or nanoparticles and their capacity to load and release cargo under controlled conditions, without discussing specific drug dosages or administration.
Bioimaging and Biosensing: The inherent optical properties of this compound, if sufficiently tuned through functionalization, could be exploited for bioimaging applications. Derivatives with fluorescent properties could act as probes for cellular processes or specific biological markers. Furthermore, changes in this compound's optical or electronic properties upon binding to a target biomolecule could form the basis of novel biosensors, enabling the detection of analytes with high sensitivity and selectivity. This involves in vitro studies on the interaction of this compound derivatives with cells or biological media to assess their stability, localization, and signaling capabilities.
Protein-Sumanene Interactions: The interaction of this compound with protein surfaces or active sites is an area of active investigation. Its rigid, curved structure could potentially mimic or disrupt natural binding interfaces. Computational studies and in vitro experiments might explore how this compound or its derivatives interact with specific protein domains, potentially influencing protein function or aggregation, without delving into therapeutic efficacy or safety profiles.
These research avenues emphasize this compound's role as a versatile molecular platform for fundamental studies in biological chemistry and the development of next-generation materials with potential applications in diagnostics and drug delivery research.
This compound-Based Drug Delivery Systems
This compound's unique structural attributes make it a compelling candidate for advanced drug delivery systems. Its capacity to act as a carrier enhances the bioavailability and facilitates the targeted delivery of therapeutic agents thegoodscentscompany.comfishersci.ca. Recent research has demonstrated the development of this compound-based platforms that improve the solubility and stability of encapsulated drugs, leading to enhanced therapeutic outcomes in tumor models thegoodscentscompany.com.
Theoretical investigations, particularly between 2021 and 2023, have extensively explored this compound's potential as a drug delivery vehicle for various pharmaceutical compounds. These studies, employing computational methods such as Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT), and Molecular Dynamics (MD) simulations, have indicated significant promise for this compound in delivering drugs like 5-fluorouracil, methimazole, and niraparib (B1663559) wikipedia.orgwikipedia.org. A key property contributing to this potential is this compound's bowl-to-bowl inversion, which has been identified as a driving force in the design of effective drug delivery systems wikipedia.org.
Furthermore, the formation of supramolecular complexes between this compound and cyclodextrins, specifically γ-cyclodextrin (γCD) and hydroxypropyl-γ-cyclodextrin (HP-γCD), has been shown to improve the solubility and bioavailability of this compound itself, which is crucial for its efficacy in drug delivery applications thegoodscentscompany.comfishersci.sefishersci.com. This compound's ability to form stable complexes through cation-π interactions with various molecules and metal ions further underscores its versatility as a drug carrier thegoodscentscompany.comciteab.com.
Anticancer Potential and Supramolecular Assembly for Cytotoxic Action
The anticancer potential of this compound and its derivatives has been a focal point of recent research. Studies have revealed that ferrocenium-tethered this compound derivatives exhibit an enhanced ability to generate reactive oxygen species (ROS), which are critical for inducing cytotoxic effects in cancer cells thegoodscentscompany.comwikipedia.org. This ROS generation mechanism is attributed to the oxidation state of iron within these ferrocenium-tethered structures, leading to oxidative stress and cellular damage in malignant cells thegoodscentscompany.com.
A notable finding is the selective cytotoxicity demonstrated by a tetra-ferrocenium this compound derivative against cancer cells. This derivative showed significant selectivity for human breast adenocarcinoma cells (MDA-MB-231) over normal human mammary fibroblasts (HMF) thegoodscentscompany.com. For instance, at a concentration of 10 µM, approximately 84% cell viability was observed for MDA-MB-231 cells thegoodscentscompany.com. Further studies at 20 µM showed that this compound@ γCD complexes resulted in 93% cell viability for HMF cells and 33% for MDA-MB-231 cells, indicating good selectivity in anticancer action fishersci.com. Moreover, these ferrocenium-tethered derivatives exhibited low embryotoxicity in zebrafish models, suggesting their potential as safe anticancer agents thegoodscentscompany.com.
The strategy of supramolecular assembly, particularly through complexation with cyclodextrins, plays a vital role in enhancing this compound's anticancer properties. The formation of 1:1 host-guest complexes with γCD and HP-γCD has been shown to improve the solubility and bioavailability of this compound, thereby enhancing its selectivity towards cancer cells while simultaneously reducing toxicity to normal cells thegoodscentscompany.comwikipedia.orgfishersci.sefishersci.com. In silico modeling studies have also supported improved pharmacokinetic (ADME-Tox) properties for this compound@ γCD and this compound@HP-γCD complexes when compared to native this compound fishersci.sefishersci.com.
The following table summarizes the reported cell viabilities for this compound and its cyclodextrin (B1172386) complexes against cancer and normal cell lines:
| Compound | Cell Line (Type) | Concentration | Cell Viability (%) | Reference |
| Tetra-ferrocenium this compound derivative | MDA-MB-231 (Breast Cancer) | 10 µM | ~84 | thegoodscentscompany.com |
| This compound@γCD | HMF (Normal) | 20 µM | 93 | fishersci.com |
| This compound@γCD | MDA-MB-231 (Breast Cancer) | 20 µM | 33 | fishersci.com |
Singlet Fission Molecules
This compound-fused acenes represent a promising new class of materials for highly efficient singlet fission (SF) applications. Singlet fission is a photophysical process where a single excited singlet state converts into two triplet excited states, potentially doubling the number of excitons generated from absorbed light, which is highly beneficial for solar energy conversion technologies charchem.orgereztech.com.
Investigations utilizing Density Functional Theory (DFT) calculations and exciton (B1674681) dynamics simulations have explored the potential of this compound-fused acenes as SF candidates charchem.orgciteab.comfishersci.ca. These computational studies have revealed that the fusion of this compound to oligoacenes facilitates columnar π-π stacking, which is associated with large electronic couplings charchem.orgciteab.comfishersci.ca. Furthermore, the unique stacked curved π-structure of these compounds significantly stabilizes the charge transfer state charchem.orgciteab.comfishersci.ca.
These combined properties lead to a drastic acceleration of SF dynamics within the dimer models charchem.orgciteab.comfishersci.ca. A significant finding from these theoretical studies is that a this compound-fused tetracene dimer is predicted to exhibit an SF rate 3.46 times greater than that of a pentacene (B32325) dimer model constructed from its crystal structure charchem.orgciteab.comfishersci.ca. This demonstrates that integrating a curved π-molecule like this compound with an SF molecule offers a novel and effective strategy for designing more efficient singlet fission materials charchem.orgciteab.comfishersci.ca.
Future Directions and Emerging Research Areas
Exploration of Undiscovered Properties and Functions
The inherent structural features of sumanene, particularly its unique bowl shape and C3v symmetry, are central to its diverse properties fishersci.sewikipedia.orgamericanelements.com. A key dynamic characteristic of this compound is its bowl-to-bowl inversion, a property that holds potential as a switching trigger for structural and electrical perturbations wikipedia.orgrsc.org. Beyond its known attributes, future research aims to delve into undiscovered properties such as electronic switching, thermal transport, and thermoelectric capabilities fishersci.ca.
Further investigations are crucial to fully characterize the molecular movements of this compound, which may involve advanced techniques like specific-heat measurements, variable temperature X-ray diffraction (PXRD), variable temperature X-ray analysis, and variable temperature infrared (IR) spectroscopy wikipedia.org. The spectroscopic understanding of this compound is still evolving, necessitating more laboratory studies to precisely characterize its rotational, vibrational, and electronic spectroscopic properties nih.govwikipedia.org. Computational methods, such as density functional theory (DFT), are also being employed to determine the emission spectra of this compound, which is a vital step towards understanding its behavior under interstellar conditions wikipedia.org.
Rational Design of Novel this compound-Based Functional Materials
This compound's distinct geometry makes it an attractive building block for the rational design of functional supramolecular materials and architectures fishersci.sewikipedia.org. Its ability to form one-dimensional columnar crystal structures through concave-convex interactions, without slip-stacking, is a significant advantage for developing highly ordered materials with specific conduction properties wikipedia.orgnih.govnih.gov.
The incorporation of various substituents at the benzyl (B1604629) positions allows for the creation of extended this compound derivatives, which are promising for constructing diverse supramolecular materials fishersci.senih.gov. This includes the design of metal-organic supramolecular capsules and coordination networks leveraging hexa-substituted sumanenes fishersci.se. This compound derivatives have also demonstrated utility in dielectric materials wikipedia.org.
Future endeavors in this area include advanced crystal engineering to control crystal polarity and the development of novel this compound-based electro-active functional materials fishersci.ca. Furthermore, superalkali-doped this compound systems are being explored as promising candidates for highly efficient nonlinear optical (NLO) materials, exhibiting remarkably enhanced hyperpolarizability citeab.comthegoodscentscompany.comcharchem.org. Recent studies have also shown that this compound can form solution-state supramolecular polymers, with their dynamic control achievable through careful solvent selection fishersci.ptwikidata.org. The design of this compound-containing fluorescent probes for highly sensitive and selective detection of metal cations, such as cesium (Cs+), represents another important research avenue wikipedia.orgthegoodscentscompany.comnih.gov.
Development of Open-Shell this compound Systems
While π-conjugated compounds are fundamental to organic electronics, the development of open-shell systems with extended this compound features remains a significant area of research nih.gov. Current investigations utilize DFT calculations to elucidate the relationship between molecular conformational symmetry and spin multiplicity in new open-shell this compound derivatives, such as triphenyl this compound radicals nih.govfishersci.se.
Future studies are specifically planned to investigate the structural symmetry and spin multiplicity of stacked systems of triphenyl this compound radical molecules nih.gov. The broader field of open-shell carbon-based nanomaterials is at the forefront of materials science, driven by their advantageous magnetic properties, including weaker spin-orbit coupling and enhanced spin delocalization, which are critical for advancements in future spintronics and quantum technologies nih.gov. A primary objective in this domain is the rational design of carbon nanomaterials with robust magnetic ground states by optimizing magnetic exchange coupling (MEC) nih.gov.
Further Investigations into Biological Applications
Despite discussions surrounding the biological applications of this compound, experimental exploration in this field remains largely in its nascent stages wikipedia.orgwikipedia.org. Theoretical studies have indicated this compound's potential as a drug delivery system for various pharmaceutical agents, including anticancer drugs like 5-fluorouracil, methimazole, and niraparib (B1663559). The unique bowl-to-bowl inversion property of this compound is considered a key factor in designing effective drug delivery systems rsc.org.
This compound has demonstrated the ability to form host-guest complexes with cyclodextrins, such as γ-cyclodextrin and (2-hydroxypropyl)-γ-cyclodextrin. This complexation has shown promising results in improving the anticancer properties of this compound and enhancing its biocompatibility wikipedia.org. Notably, ferrocenium-tethered this compound derivatives have exhibited enhanced cytotoxicity against human breast adenocarcinoma cells (MDA-MB-231) while maintaining low embryotoxicity in zebrafish models, suggesting their potential as safe anticancer agents rsc.org. These derivatives achieve their cytotoxic effects, in part, through the generation of reactive oxygen species (ROS) rsc.org. Future research will continue to explore the biological properties of this compound-containing supramolecular systems with a focus on their bioactive features .
Q & A
Q. What are the standard synthetic routes for Sumanene and its derivatives?
this compound synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling for functionalization. For example, derivatives like triaryl-substituted this compound are synthesized by reacting 3,5-diphenylbromobenzene with boronic acid derivatives under palladium catalysis . Purification via column chromatography and structural validation using NMR spectroscopy (to identify chiral isomers) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and regioselectivity .
Q. How is the bowl-shaped structure of this compound experimentally validated?
X-ray crystallography is the gold standard for confirming the bowl-shaped geometry of this compound. Comparative studies with corannulene (another Buckybowl) reveal distinct electron density distributions, particularly at the concave and convex surfaces, which influence cation-π interactions . NMR analysis further distinguishes between asymmetric and C3-symmetric isomers, providing insights into dynamic inversion barriers .
Q. What are the primary applications of this compound in supramolecular chemistry?
this compound’s concave surface enables selective cation-π interactions, making it useful for constructing metal-organic capsules and Cs+-selective sensors. For instance, this compound derivatives form sandwich complexes with Cs+ via sterically controlled self-assembly, a property leveraged in fluorescence-based environmental monitoring post-nuclear disasters .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- UV-Vis spectroscopy : To study electronic transitions and substituent effects on HOMO-LUMO gaps .
- Fluorescence spectroscopy : For assessing aggregation-induced emission enhancement (AIEE) in Cs+ detection probes .
- NMR spectroscopy : To resolve chiral isomers and monitor dynamic bowl-to-bowl inversion .
Q. How does this compound’s curvature influence its reactivity?
The bowl-shaped structure creates a polarized electron density, with the concave surface acting as an electron-rich site for cation binding. Computational studies (e.g., DFT) show that substituents at specific positions (e.g., benzylic vs. aromatic carbons) modulate this polarization, affecting binding affinity and selectivity .
Advanced Research Questions
Q. How can substituents be strategically designed to optimize this compound’s electronic properties?
Substituent selection (electron-donating vs. withdrawing groups) and positioning (e.g., position 1 vs. 2) significantly alter adsorption intensities and HOMO-LUMO gaps. For example, NO and CH2Li groups at position 2 reduce the HOMO-LUMO gap by 1.2 eV, enhancing electrical conductivity. Computational modeling (e.g., COSMO for solubility prediction) guides the design of derivatives for specific applications, such as conductive polymers or sensors .
Q. What experimental strategies address discrepancies in reported Cs+ binding affinities of this compound derivatives?
Steric hindrance from bulky substituents can disrupt sandwich complex formation, leading to variability in binding constants. To resolve inconsistencies, researchers should:
- Conduct fluorescence titration under standardized solvent conditions.
- Compare 1:1 vs. 2:1 (sandwich) complex stability using isothermal titration calorimetry (ITC).
- Validate results with theoretical calculations (e.g., binding energy simulations) .
Q. How can solubility challenges in this compound-based polymeric membranes be mitigated?
Functionalization with hydrophilic groups (e.g., –COOH or –SO3H) enhances solubility in polar matrices. The COSMO model quantitatively predicts solubility parameters, while triaryl substitutions (e.g., –C6H4CH3) balance steric effects and membrane compatibility .
Q. What methodologies ensure data integrity when analyzing this compound’s optical properties?
- Control experiments : Use reference compounds (e.g., corannulene) to isolate substituent-specific effects.
- Error analysis : Report standard deviations for UV-Vis absorption peaks and fluorescence quantum yields.
- Peer validation : Cross-check computational results (e.g., TD-DFT) with experimental data to avoid confirmation bias .
Q. How can this compound-based sensors be tailored for multi-ion detection in complex matrices?
Competitive binding assays using interferent ions (e.g., K+, Na+) quantify selectivity. For potentiometric sensors, mixed-matrix membranes incorporating this compound derivatives and ionophores (e.g., valinomycin) improve Cs+ selectivity in environmental samples. Data analysis should include principal component analysis (PCA) to differentiate signal contributions .
Data Contradictions and Future Directions
- Key inconsistency : Variability in reported HOMO-LUMO gaps for substituted this compound (e.g., ±0.3 eV differences). This arises from differing computational methods (DFT vs. Hartree-Fock) and solvent effects in experimental measurements .
- Future research : Explore supramolecular assemblies of this compound with 2D materials (e.g., graphene) for hybrid sensors. Investigate bowl-to-bowl inversion dynamics in real-time using ultrafast spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
